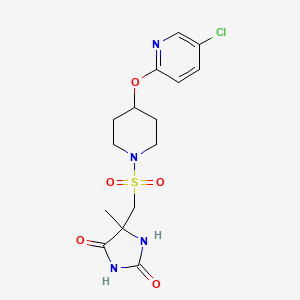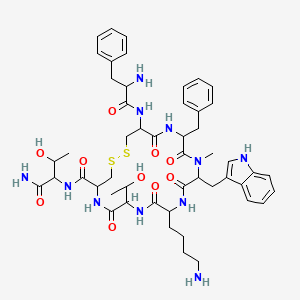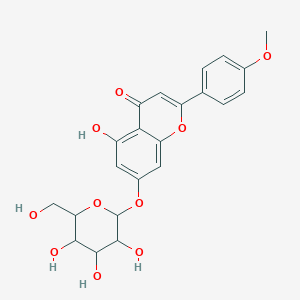
2-Amino-2-phenylethanethioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-2-phenylethanethioamide is an organic compound with the molecular formula C8H10N2S It is a derivative of ethanethioamide, where the hydrogen atoms are substituted by an amino group and a phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-phenylethanethioamide can be achieved through several methods. One common approach involves the reaction of phenylacetonitrile with hydrogen sulfide in the presence of a base, followed by the addition of ammonia. The reaction conditions typically include:
Temperature: Moderate temperatures around 50-70°C.
Solvent: Common solvents include ethanol or methanol.
Catalyst: Basic catalysts such as sodium hydroxide or potassium hydroxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may include:
Raw Materials: Phenylacetonitrile, hydrogen sulfide, and ammonia.
Reaction Conditions: Controlled temperature and pressure to optimize the reaction rate and yield.
Purification: Techniques such as recrystallization or distillation to obtain high-purity product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-2-phenylethanethioamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to corresponding amines or thiols.
Substitution: It can participate in nucleophilic substitution reactions, where the amino or thioamide groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.
Substitution Reagents: Alkyl halides or acyl chlorides for substitution reactions.
Major Products Formed
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Amines and thiols.
Substitution Products: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
2-Amino-2-phenylethanethioamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Amino-2-phenylethanethioamide involves its interaction with various molecular targets. It can act as a nucleophile, participating in reactions with electrophilic species. The amino and thioamide groups can form hydrogen bonds and coordinate with metal ions, influencing biological pathways and enzyme activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-2-phenylethanol: Similar structure but with a hydroxyl group instead of a thioamide group.
2-Amino-2-phenylacetamide: Contains an amide group instead of a thioamide group.
2-Amino-2-phenylthioacetamide: Similar structure but with a thioamide group attached to a different carbon atom.
Uniqueness
2-Amino-2-phenylethanethioamide is unique due to the presence of both an amino group and a thioamide group on the same carbon atom. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C8H10N2S |
|---|---|
Poids moléculaire |
166.25 g/mol |
Nom IUPAC |
2-amino-2-phenylethanethioamide |
InChI |
InChI=1S/C8H10N2S/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7H,9H2,(H2,10,11) |
Clé InChI |
MWYKYPSXTVKJAC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(C(=S)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[6-Acetyl-3-(3-bromopropoxy)-2-propylphenoxy]butanoic Acid Ethyl Ester](/img/structure/B12105775.png)






![Methyl 4-[4-(2-methoxyethyl)phenoxy]pyrrolidine-2-carboxylate](/img/structure/B12105827.png)
![(10-hydroxy-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl) (E)-2-methylbut-2-enoate](/img/structure/B12105835.png)



![strontium;1-methoxy-2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethane;(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate](/img/structure/B12105852.png)
